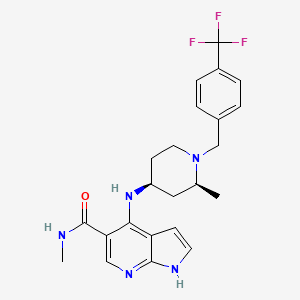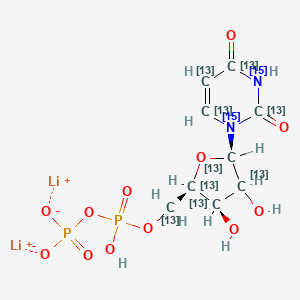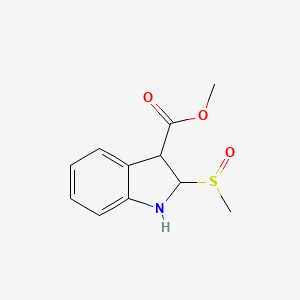
GLP-1R agonist 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 18 is a small molecule that acts as an agonist for the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor predominantly expressed in pancreatic beta cells. When activated, it stimulates insulin secretion and promotes beta cell survival and proliferation. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and protect pancreatic beta cells .
Méthodes De Préparation
The synthesis of glucagon-like peptide-1 receptor agonist 18 involves several steps. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves the use of saturation mutagenesis and chemical design to identify new agonists with modified N-terminal domains . Industrial production methods typically involve large-scale peptide synthesis and purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Glucagon-like peptide-1 receptor agonist 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the substitution of the native glutamate residue with cysteic acid in the N-terminal region of the peptide results in a highly active analogue . Major products formed from these reactions include modified peptides with enhanced receptor binding and signaling properties .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of glucagon-like peptide-1 in glucose homeostasis and insulin secretion . In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on beta cell proliferation and survival . In medicine, it is used in the treatment of type 2 diabetes and obesity due to its ability to lower blood glucose levels and promote weight loss . Additionally, glucagon-like peptide-1 receptor agonists have shown potential in the treatment of neurodegenerative diseases, such as Parkinson’s disease, due to their neuroprotective properties .
Mécanisme D'action
Glucagon-like peptide-1 receptor agonist 18 exerts its effects by binding to the glucagon-like peptide-1 receptor and activating downstream signaling pathways. This activation stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, thereby lowering blood glucose levels . The compound also slows gastric emptying and reduces food intake, contributing to weight loss . The molecular targets involved in these pathways include cyclic adenosine monophosphate and protein kinase A, which mediate the physiological effects of glucagon-like peptide-1 receptor activation .
Comparaison Avec Des Composés Similaires
Glucagon-like peptide-1 receptor agonist 18 is unique compared to other similar compounds due to its specific modifications in the N-terminal region, which enhance its receptor binding and signaling properties . Similar compounds include exendin-4, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used in the treatment of type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 18 has shown improved stability and efficacy in preclinical studies .
Propriétés
Formule moléculaire |
C32H25ClF4N4O4 |
|---|---|
Poids moléculaire |
641.0 g/mol |
Nom IUPAC |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |
Clé InChI |
BILLOQHZLIFRRK-HHHXNRCGSA-N |
SMILES isomérique |
CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
SMILES canonique |
CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
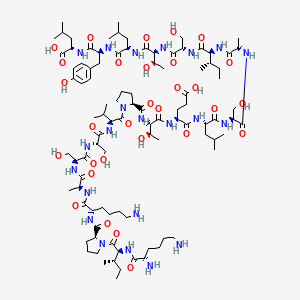


![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
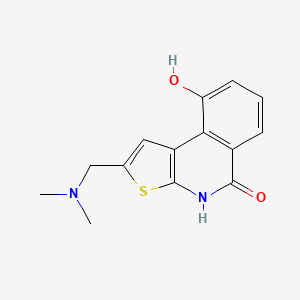
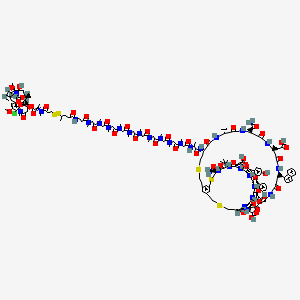
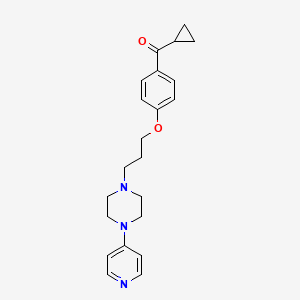
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
